molecular formula C14H18O2 B13964914 1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene CAS No. 778638-77-0

1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene

Cat. No.: B13964914
CAS No.: 778638-77-0
M. Wt: 218.29 g/mol
InChI Key: HCVHUPCBXLVCRI-UHFFFAOYSA-N
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Description

1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides under Friedel-Crafts conditions. This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of halogenated or nitrated benzene derivatives

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-3-ethoxy-4-methoxy-2-(prop-2-en-1-yl)benzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

778638-77-0

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-ethenyl-3-ethoxy-4-methoxy-2-prop-2-enylbenzene

InChI

InChI=1S/C14H18O2/c1-5-8-12-11(6-2)9-10-13(15-4)14(12)16-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3

InChI Key

HCVHUPCBXLVCRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1CC=C)C=C)OC

Origin of Product

United States

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